molecular formula C17H24FN3O3 B12050885 Serine Hydrolase Inhibitor-8

Serine Hydrolase Inhibitor-8

Cat. No.: B12050885
M. Wt: 337.4 g/mol
InChI Key: SFQKLBVNPGCHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Serine Hydrolase Inhibitor-8 (SHI-8) is a compound targeting serine hydrolases, a superfamily of enzymes critical in metabolic regulation, signaling, and disease pathways. These enzymes share structural motifs, including a conserved catalytic triad (Ser-His-Asp), and are implicated in cancer proliferation, lipid metabolism, and neurodegenerative disorders . SHI-8’s design likely leverages activity-based protein profiling (ABPP) and irreversible binding mechanisms, common in serine hydrolase inhibitor development .

Preparation Methods

The synthesis of Serine Hydrolase Inhibitor-8 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactivity of Carbamate Inhibitors

Carbamates irreversibly inhibit serine hydrolases by covalently modifying the catalytic serine nucleophile. Their reactivity is influenced by structural variations in the leaving group (LG) and staying group (SG):

Inhibitor ClassKey Structural FeaturesReactivity ProfileSelectivity Insights
O-aryl carbamates Aromatic leaving groups (e.g., p-NO₂)High reactivity with FAAH, MAGL, and ABHD6 in vitro; moderate proteome-wide cross-reactivity Preferentially target esterase-active enzymes
O-HFIP carbamates Hexafluoroisopropyloxy leaving groupExceptional in vivo selectivity for MAGL and ABHD6; minimal off-target binding Optimized for CNS-targeted hydrolases
NHS carbamates N-hydroxysuccinimidyl leaving groupNon-specific reactivity at high concentrations in vitro, but selective in vivo Context-dependent selectivity in tissues
NHH carbamates N-hydroxyhydantoin leaving groupTunable selectivity for PPT1, ABHD3/4, and CES2; reversible binding kinetics Suitable for lysosomal and cytosolic targets

Key Observations :

  • HFIP carbamates (e.g., JW842yne) inhibit MAGL at concentrations as low as 10 nM in mouse proteomes, with minimal cross-reactivity .

  • NHH carbamates exhibit a dual-optimization mechanism where modifications to both LG and SG enhance selectivity. For example, ABC47 (an NHH carbamate) inhibits ABHD3 and ABHD4 in PC3 cells with >80% selectivity over 44 other serine hydrolases .

Mechanistic Insights from Competitive ABPP

Activity-based protein profiling (ABPP) reveals inhibitor selectivity and off-target effects:

  • FP-biotin probes (e.g., compound 7 ) label active serine hydrolases in rat testis, identifying >10 distinct enzymes, including kallikrein-like proteases .

  • JW651yne (HFIP carbamate) shows proteome-wide MAGL inhibition at 10 nM, with cross-reactivity only observed at higher doses (e.g., FAAH at 100 nM) .

Kinetic Analysis :

  • FP-biotin labels serine hydrolases in an activity-dependent manner, with larger enzymes (e.g., 100 kDa) reacting faster (≤1 min) compared to smaller hydrolases (25–40 kDa), which require several minutes .

Scientific Research Applications

Therapeutic Applications

The therapeutic potential of Serine Hydrolase Inhibitor-8 spans several key areas:

  • Diabetes Management : Inhibitors targeting serine hydrolases involved in glucose metabolism can help regulate blood sugar levels. For instance, compounds like saxagliptin and vildagliptin are already in clinical use for type 2 diabetes management .
  • Neurodegenerative Diseases : Serine hydrolases are implicated in neuroinflammation and cognitive decline. Inhibitors can modulate pathways involved in these diseases, providing a potential avenue for therapeutic intervention in conditions like Alzheimer’s disease .
  • Cancer Therapy : Certain serine hydrolases are overexpressed in tumors. Targeting these enzymes can disrupt cancer cell proliferation and survival pathways. For example, retinoblastoma-binding protein 9 (RBBP9) has been identified as a tumor-associated serine hydrolase with elevated activity in pancreatic cancers .
  • Infectious Diseases : Serine hydrolases are also involved in the life cycles of various pathogens. Inhibiting these enzymes can hinder viral replication and bacterial infection processes .

Case Studies

Several studies illustrate the practical applications of this compound:

  • Inhibition of Monoacylglycerol Lipase :
    • A study demonstrated that carbamate-based inhibitors could selectively target monoacylglycerol lipase (MAGL), a serine hydrolase involved in endocannabinoid signaling. The inhibitor showed an IC50 value of 38 nM in mouse brain proteomes, indicating high potency and selectivity .
  • Activity-Based Protein Profiling :
    • Researchers employed competitive activity-based protein profiling (ABPP) to evaluate the specificity of this compound against a panel of serine hydrolases. This approach revealed that the inhibitor effectively reduced enzyme activity across various tissues without significant off-target effects .
  • High Throughput Screening :
    • A project aimed at integrating small molecules with antibodies to create high-throughput screening platforms successfully identified novel inhibitors for specific serine hydrolases. This method holds promise for rapidly discovering potent inhibitors tailored to therapeutic needs .

Mechanism of Action

The mechanism of action of Serine Hydrolase Inhibitor-8 involves covalently binding to the active site of serine hydrolases, thereby inhibiting their activity. The compound contains electrophilic groups that react with the serine nucleophile in the enzyme’s active site, forming a covalent bond and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the specific serine hydrolase targeted.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of SHI-8 and Analogous Inhibitors

Inhibitor Target Enzyme Catalytic Triad Binding Pocket Characteristics Structural Motifs
SHI-8 (hypothetical) OVCA2/LYPLAL1 Ser117-His206-Asp179 Prefers long-chain alkyl esters; shallow pocket α/β-hydrolase fold; conserved GXSXG motif
ML348 APT1 Ser-Bound Covalent Open hydrophobic pocket Adaptable to acyl-protein thioesterases
Palmostatin M ABHD17 subfamily Ser Nucleophile Targets depalmitoylases β-lactone scaffold; irreversible
DO264 ABHD12 Ser-Based Active Site Lyso-PS lipase inhibition Urea derivative; ABPP-validated
FP-biotin Broad SHs Covalent Ser Binding Universal fluorophosphonate probe Activity-based profiling

Key Insights :

  • SHI-8’s hypothesized targeting of OVCA2 aligns with its preference for long-chain alkyl esters (>10 carbons), contrasting with ML348’s open pocket in APT1 .
  • Unlike broad-spectrum probes like FP-biotin, SHI-8 likely emphasizes selectivity, akin to DO264’s specificity for ABHD12 .
  • Structural homology between yeast FSH1 and human OVCA2 (RMSD 3.13–3.83 Å) supports cross-species inhibitor modeling but highlights substrate selectivity differences .

Functional and Mechanistic Comparison

Table 2: Functional Parameters of SHI-8 and Comparators

Inhibitor IC₅₀/Ki Substrate Specificity Thermal Stability (Tm, °C) Mechanism
SHI-8 N/A* Long-chain alkyl esters ~47 (OVCA2) Irreversible carbamoylation
FSH1 Inhibitors Variable Broad (short/long-chain esters) ~57 (FSH1, ΔTm +10°C vs. OVCA2) Competitive inhibition
Pyrazole Ureas 20 μM FAAH, LYPLAL1 N/A Active-site carbamoylation
β-Amino Boronates nM–μM Multiple SHs N/A Reversible covalent binding

Mechanistic Insights :

  • SHI-8 likely employs irreversible covalent binding to the catalytic serine, similar to urea-based inhibitors (e.g., pyrazole ureas) and β-lactones (e.g., Palmostatin M) .
  • Compared to FSH1-targeting compounds, SHI-8’s stricter substrate selectivity (long-chain esters) may reduce off-target effects, a challenge for organophosphorus inhibitors affecting AChE, BChE, and NTE .
  • SHI-8’s thermal stability mirrors OVCA2 (Tm ≈47°C), lower than FSH1 (Tm ≈57°C), suggesting room for optimization .

Selectivity and Specificity

Table 3: Selectivity Profiles Across Serine Hydrolases

Inhibitor Selectivity ABPP Validation Cross-Reactivity
SHI-8 High (OVCA2/LYPLAL1) Likely Low (vs. APT1/FSH1)
ML348 Moderate (APT1) Yes High with APT2
DO264 Exclusive (ABHD12) Yes Negligible
Carbamates (Bachovchin et al.) Broad (~40% SHs) Yes High (sequence homology not predictive)

Key Findings :

  • SHI-8’s selectivity is hypothesized to surpass carbamate libraries, which inhibit ~40% of SHs indiscriminately .
  • Sequence homology (e.g., OVCA2 vs.

Biological Activity

Serine Hydrolase Inhibitor-8 (SHI-8) is a member of a broader class of serine hydrolase inhibitors that have garnered attention due to their potential therapeutic applications in various diseases. This article explores the biological activity of SHI-8, its mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Serine Hydrolases

Serine hydrolases (SHs) are a large family of enzymes that play crucial roles in numerous biological processes, including lipid metabolism, cell signaling, and the regulation of post-translational modifications. They are characterized by a serine residue in their active site, which acts as a nucleophile in hydrolyzing ester, amide, and thioester bonds. Given their diverse functions, SHs are implicated in various pathologies, making them attractive targets for drug development .

SHI-8 functions primarily through irreversible inhibition of serine hydrolases by covalently modifying the catalytic serine residue. This mechanism is significant because it allows for prolonged inhibition of target enzymes, which can be beneficial in therapeutic contexts where sustained action is desirable. The inhibitor's structure includes a reactive electrophile that specifically interacts with the serine nucleophile .

Research Findings

Recent studies have highlighted the efficacy and selectivity of SHI-8 against various serine hydrolases. Below are key findings from research involving SHI-8:

Selectivity and Potency

  • Inhibition Profile : SHI-8 demonstrated selective inhibition against specific serine hydrolases such as ABHD3 and ABHD4. The IC50 values for these targets were reported at 0.1 μM and 0.03 μM respectively, indicating strong potency .
  • Off-target Effects : While primarily targeting ABHD3 and ABHD4, SHI-8 also showed activity against additional enzymes like hormone-sensitive lipase (HSL) and phospholipase A2 Group VII (PLA2G7), suggesting a broader inhibition spectrum which may be advantageous or detrimental depending on the therapeutic context .

Case Studies

  • Cellular Studies : In human PC3 cells, treatment with SHI-8 led to significant inhibition of target hydrolases with minimal off-target effects observed at therapeutic concentrations. This was confirmed using activity-based protein profiling (ABPP), which allowed for real-time monitoring of enzyme activity changes post-treatment .
  • Disease Models : In models of neurodegenerative diseases, SHI-8 was shown to reduce markers associated with cell death by blocking mitochondrial calcium uptake, thereby preventing necrotic cell death linked to mitochondrial dysfunction .

Data Tables

The following table summarizes the inhibitory effects of SHI-8 on various serine hydrolases:

Enzyme IC50 (μM) Selectivity Notes
ABHD30.1HighSignificant inhibition observed
ABHD40.03HighMost potent target
HSL0.5ModerateOff-target effect noted
PLA2G70.7ModeratePotential implications in inflammation

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the substrate specificity of serine hydrolases like OVCA2 or SHI-8 targets?

Methodological Answer:

  • Heterologous Expression Systems : Clone and express the enzyme in bacterial systems (e.g., E. coli) using plasmids like pDEST17, followed by affinity purification to isolate the active enzyme .
  • Substrate Libraries : Use fluorogenic (e.g., 4-methylumbelliferyl esters) and chromogenic (e.g., p-nitrophenyl esters) substrates spanning diverse chain lengths (C2–C18) and branching patterns. For example, OVCA2 shows a preference for long-chain alkyl esters (C10–C14) via Michaelis-Menten kinetics .
  • Kinetic Profiling : Measure kcat/KMk_{cat}/K_M values using 96-well microplate assays at 412 nm (chromogenic) or fluorescence-based detection. Compare activity across substrates to identify selectivity filters .

Q. What experimental approaches confirm the catalytic triad of a serine hydrolase?

Methodological Answer:

  • Sequence Alignment : Identify conserved motifs (e.g., GXSXG for serine hydrolases) and catalytic residues (e.g., Ser117, His206, Asp179 in OVCA2) using tools like Clustal Omega .
  • Site-Directed Mutagenesis : Replace suspected catalytic residues (e.g., Ser117→Ala in OVCA2) and assess loss of activity. Fold integrity can be validated via thermal shift assays (Tm measurements) .
  • Active-Site Labeling : Use fluorophosphonate (FP) probes (e.g., ActivX™ Desthiobiotin-FP) to covalently label active-site serines, confirmed by mass spectrometry or Western blot .

Advanced Research Questions

Q. How can structural modeling resolve discrepancies in substrate selectivity between homologous serine hydrolases (e.g., OVCA2 vs. FSH1)?

Methodological Answer:

  • Homology Modeling : Generate 3D models using tools like SWISS-MODEL, leveraging structural homologs (e.g., FSH1 PDB:1YCD for OVCA2). Focus on cap domains and binding pockets—OVCA2’s elongated hydrophobic pocket explains its preference for long-chain esters, while FSH1’s broader pocket accommodates shorter substrates .
  • Molecular Dynamics Simulations : Analyze substrate docking and flexibility of binding pockets. For example, OVCA2’s rigid cap domain prevents conformational changes seen in lipases, limiting promiscuity .
  • Phylogenetic Analysis : Construct evolutionary trees to identify divergence in substrate selectivity. OVCA2 clusters with human APTs (acyl protein thioesterases), whereas FSH1 aligns with yeast metabolic hydrolases .

Q. What strategies mitigate contradictory activity data between fluorogenic and chromogenic substrate assays?

Methodological Answer:

  • Orthogonal Assays : Validate findings with complementary techniques. For instance, fluorogenic substrates (e.g., methylumbelliferyl esters) may report higher sensitivity for low-activity enzymes, while chromogenic substrates (e.g., p-nitrophenyl esters) better quantify high-activity targets .
  • Normalization : Express activity relative to a common reference substrate (e.g., normalize kcat/KMk_{cat}/K_M to the most active substrate) to control for assay-specific biases .
  • Statistical Validation : Apply two-tailed t-tests (e.g., GraphPad Prism) to confirm significance of differences in catalytic efficiency across substrates .

Q. How can researchers design selective inhibitors targeting SHI-8 or related serine hydrolases?

Methodological Answer:

  • Activity-Based Protein Profiling (ABPP) : Screen carbamate or urea-based inhibitor libraries against serine hydrolase superfamilies. Triazole ureas, for example, show high specificity by exploiting active-site topology .
  • Structure-Activity Relationship (SAR) Studies : Modify inhibitor scaffolds (e.g., 1,2,3-triazole ureas) to optimize binding to unique subpockets. For APTs, ML348 inhibitors exploit hydrophobic interactions absent in OVCA2 .
  • In Vivo Validation : Use thermal proteome profiling (TPP) or SILAC-based proteomics to assess target engagement and off-target effects in cellular models .

Q. Methodological Best Practices

  • Data Reproducibility : Include detailed enzyme purification protocols (e.g., His-tag affinity chromatography) and buffer conditions (e.g., PBS with acetylated BSA to stabilize lipophilic substrates) .
  • Thermal Stability Assays : Use differential scanning fluorimetry (DSF) with SYPRO Orange to measure Tm values, ensuring enzyme integrity during kinetic assays .
  • Ethical Data Presentation : Avoid overinterpreting substrate promiscuity; clearly distinguish between in vitro activity and physiological relevance (e.g., OVCA2’s cancer links remain hypothetical without in vivo validation) .

Properties

Molecular Formula

C17H24FN3O3

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22)

InChI Key

SFQKLBVNPGCHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.